molecular formula C16H14N2S B2499927 2-cyclopentylidene-2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile CAS No. 402954-59-0

2-cyclopentylidene-2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile

Cat. No.: B2499927
CAS No.: 402954-59-0
M. Wt: 266.36
InChI Key: YFZSYSXOFKILBF-UHFFFAOYSA-N
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Description

2-cyclopentylidene-2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile is a heterocyclic compound that features a thiazole ring substituted with a phenyl group and a nitrile group. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties

Mechanism of Action

Target of Action

The compound 2-cyclopentylidene-2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile, also known as Cyclopentylidene-(4-phenyl-thiazol-2-yl)-acetonitrile or Oprea1_399760, is a thiazole derivative . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . This suggests that the compound may have a broad range of targets, including enzymes, receptors, and other proteins involved in various biological processes.

Mode of Action

Thiazole derivatives have been found to exhibit a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects are likely due to the interaction of the compound with its targets, leading to changes in their function.

Biochemical Pathways

The compound may affect various biochemical pathways depending on its targets. For example, if the compound targets enzymes involved in oxidative stress response, it could affect the balance of reactive oxygen species (ROS) in cells . This could lead to changes in cell signaling and gene expression, affecting various downstream effects such as cell growth, differentiation, and apoptosis .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes This suggests that the compound may have good bioavailability and can be distributed throughout the body

Result of Action

The compound has been found to promote apoptosis in lymphoma cell lines , suggesting that it may have potential as an anticancer agent. It also inhibits histone acetyltransferase functionality and reduces acetylation of histone H3 and H4 . This could lead to changes in gene expression, affecting cell growth and differentiation .

Preparation Methods

The synthesis of 2-cyclopentylidene-2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile typically involves the reaction of cyclopentanone with 4-phenyl-1,3-thiazol-2-yl acetonitrile under specific conditions. The reaction may require a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, reaction time, and solvent choice.

Chemical Reactions Analysis

2-cyclopentylidene-2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile can undergo various chemical reactions, including:

Scientific Research Applications

2-cyclopentylidene-2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 2-cyclopentylidene-2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile include other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

Properties

IUPAC Name

2-cyclopentylidene-2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2S/c17-10-14(12-6-4-5-7-12)16-18-15(11-19-16)13-8-2-1-3-9-13/h1-3,8-9,11H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZSYSXOFKILBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=C(C#N)C2=NC(=CS2)C3=CC=CC=C3)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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